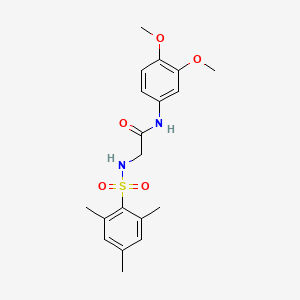
N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide, also known as Dimebon, is a chemical compound that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. In
Mécanisme D'action
The exact mechanism of action of N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide is not fully understood, but it is thought to involve modulation of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. This compound has also been shown to inhibit the formation of toxic amyloid-beta oligomers, which are thought to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to increase mitochondrial function and reduce oxidative stress. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for treating neurodegenerative diseases. However, this compound has also been shown to have a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, this compound has been shown to have some off-target effects, which may limit its specificity for treating neurodegenerative diseases.
Orientations Futures
There are a number of potential future directions for research on N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
N~1~-(3,4-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied for its potential use in treating neurodegenerative diseases. In vitro studies have shown that this compound can protect neurons from the toxic effects of amyloid-beta and glutamate, which are implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's and Huntington's disease.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-12-8-13(2)19(14(3)9-12)27(23,24)20-11-18(22)21-15-6-7-16(25-4)17(10-15)26-5/h6-10,20H,11H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFKWOYNXNFAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3552019.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B3552022.png)
![N-isobutyl-3-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B3552029.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B3552039.png)

![(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3552052.png)
![4-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3552065.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3552069.png)
![N-(3-{[4-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3552072.png)
![2-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B3552076.png)
![2-({4-[(3-phenylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3552086.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3552101.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3552103.png)
